[1-(Adamantan-1-yl)ethyl](benzyl)amine hydrochloride
Description
1-(Adamantan-1-yl)ethylamine hydrochloride is a synthetic adamantane derivative characterized by a unique combination of an adamantane core, an ethyl linker, and a benzylamine group. The adamantane moiety confers rigidity and lipophilicity, while the benzyl group may enhance binding affinity to biological targets. This compound is hypothesized to exhibit pharmacological properties akin to other adamantane-based therapeutics, such as antiviral or anti-inflammatory activity, though specific data require further research.
Properties
IUPAC Name |
1-(1-adamantyl)-N-benzylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c1-14(20-13-15-5-3-2-4-6-15)19-10-16-7-17(11-19)9-18(8-16)12-19;/h2-6,14,16-18,20H,7-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUKRIDSXUSCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bridgehead Functionalization via Sonochemical Lithiation
The lithiation of 1-chloroadamantane (AdCl) under sonication forms 1-lithioadamantane (AdLi), a critical intermediate for subsequent amination. As demonstrated in US Patent 5,599,998, this method employs lithium metal in diethyl ether or tetrahydrofuran (THF) at −5°C to +5°C with ultrasound irradiation (20–50 kHz). The AdLi intermediate reacts with aminating agents such as hydroxylamine-O-sulfonate or methoxyamine-methyl lithium to yield primary amines. For secondary amines like 1-(Adamantan-1-yl)ethylamine, N-benzyl methoxyamine serves as the aminating agent:
$$
\text{AdLi} + \text{PhCH}2\text{N(H)OCH}3 \xrightarrow{\text{sonication}} \text{Ad-N(H)CH}2\text{Ph} + \text{LiOCH}3
$$
Post-reaction hydrolysis and treatment with HCl yield the hydrochloride salt. This method achieves 48–67% yields for analogous secondary amines, with sonication reducing reaction times to 2–4 hours.
Two-Step Alkylation-Amination Protocol
An alternative route involves alkylating AdLi with ethylene oxide to form 1-(2-hydroxyethyl)adamantane, followed by conversion to the corresponding bromide using PBr₃. The bromide intermediate undergoes nucleophilic substitution with benzylamine in acetone at reflux:
$$
\text{Ad-CH}2\text{CH}2\text{Br} + \text{PhCH}2\text{NH}2 \xrightarrow{\Delta} \text{Ad-CH}2\text{CH}2\text{N(H)CH}_2\text{Ph} + \text{HBr}
$$
This method, adapted from N-formyladamantane hydrolysis techniques, requires rigorous exclusion of moisture and achieves 54–60% yields after column purification.
Reductive Amination Approaches
Ketone Intermediate Synthesis
1-Adamantylethanone, synthesized via Friedel-Crafts acylation of adamantane using acetyl chloride and AlCl₃, serves as the precursor. Reductive amination with benzylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) produces the target amine:
$$
\text{Ad-CO-CH}3 + \text{PhCH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Ad-CH(CH}3\text{)-N(H)CH}2\text{Ph}
$$
Key optimization parameters :
- Molar ratio : 1:1.2 (ketone:benzylamine)
- Temperature : 25°C
- Reaction time : 12–16 hours
Yields reach 72–78% after recrystallization from isopropanol.
Catalytic Hydrogenation
Using PtO₂ or Raney Ni catalysts, 1-adamantylethanone and benzylamine undergo hydrogenation at 50–60 psi H₂ in ethanol:
$$
\text{Ad-CO-CH}3 + \text{PhCH}2\text{NH}2 \xrightarrow{\text{H}2} \text{Ad-CH}2\text{CH}2\text{N(H)CH}_2\text{Ph}
$$
This method, though less efficient (55–62% yield ), avoids the use of borohydrides.
Alkylation of Primary Amines
Direct N-Benzylation
1-(Adamantan-1-yl)ethylamine, prepared via Gabriel synthesis from 1-adamantylethyl bromide, reacts with benzyl bromide in the presence of K₂CO₃ in acetonitrile:
$$
\text{Ad-CH}2\text{CH}2\text{NH}2 + \text{PhCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{Ad-CH}2\text{CH}2\text{N(H)CH}_2\text{Ph}
$$
Over-alkylation to the tertiary amine is minimized by using a 1:1.05 amine:benzyl bromide ratio, yielding 65–70% of the secondary amine.
Phase-Transfer Catalysis
Benzylation under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O-CH₂Cl₂) enhances reaction rates, achieving 80% conversion in 3 hours at 40°C.
Comparative Analysis of Methods
Hydrochloride Salt Formation
The free base is treated with concentrated HCl in anhydrous ether, yielding the hydrochloride salt with >95% purity. Critical parameters include:
- Stoichiometry : 1:1.1 (amine:HCl)
- Temperature : 0–5°C to prevent decomposition
Challenges and Optimization
- Steric hindrance : Adamantane’s rigidity reduces nucleophilic reactivity, necessitating sonication or high-pressure conditions.
- Byproduct formation : Tertiary amines and dehalogenated adamantane are minimized using controlled stoichiometry and low temperatures.
- Purification : Silica gel chromatography (hexane:ethyl acetate, 4:1) effectively separates the target compound from adamantane derivatives.
Chemical Reactions Analysis
1-(Adamantan-1-yl)ethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the adamantane core.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamine group can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Properties
The compound has been studied for its potential anticonvulsant effects. Research indicates that derivatives of adamantane exhibit activity against seizures, suggesting that 1-(Adamantan-1-yl)ethylamine hydrochloride may share similar properties. This is particularly relevant in the context of developing new treatments for epilepsy and other central nervous system disorders .
Antimicrobial Activity
Studies have shown that compounds containing the adamantane moiety display significant antimicrobial properties. For instance, research on related adamantane derivatives has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This positions 1-(Adamantan-1-yl)ethylamine hydrochloride as a potential candidate for developing new antimicrobial agents .
Anticancer Research
The compound's biological activities extend to anticancer research. Investigations into similar adamantane derivatives have revealed cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a valuable area for further exploration in cancer therapeutics .
Synthesis and Chemical Properties
The synthesis of 1-(Adamantan-1-yl)ethylamine hydrochloride typically involves the alkylation of benzylamine with adamantane derivatives. Various synthetic routes have been explored to optimize yield and purity. Notably, the use of polar aprotic solvents has been emphasized for enhancing reaction efficiency during synthesis .
Material Science Applications
Polymer Chemistry
In material science, the incorporation of 1-(Adamantan-1-yl)ethylamine hydrochloride into polymer matrices has been investigated. Its unique structure can enhance the mechanical properties and thermal stability of polymers, making it suitable for high-performance materials used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of adamantane-based compounds, including 1-(Adamantan-1-yl)ethylamine hydrochloride). The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes. This study highlights the compound's potential as a lead structure for antibiotic development .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of adamantane derivatives in animal models of epilepsy. The findings suggested that these compounds could modulate neurotransmitter systems involved in seizure activity, providing a foundation for future drug development targeting epilepsy and related disorders .
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various biological receptors, potentially modulating their activity. For example, adamantane derivatives have been shown to inhibit viral replication by interfering with the early stages of viral entry and replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with its closest analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) | Key References |
|---|---|---|---|---|---|---|
| 1-(Adamantan-1-yl)ethylamine HCl* | C₁₉H₂₈ClN | 305.89 | Ethyl-adamantane, benzylamine | N/A | N/A | Inferred |
| Rimantadine Hydrochloride | C₁₂H₂₂ClN | 215.77 | Ethyl-adamantane, methylamine | N/A | N/A | |
| 1-(Adamantan-1-yl)-N-methylethanamine HCl | C₁₃H₂₄ClN | 229.79 | Ethyl-adamantane, N-methylamine | N/A | N/A | |
| 1-[1-(Adamantan-1-yl)ethyl]-3-benzylselenourea | C₂₀H₂₇N₂Se | 403.40 | Ethyl-adamantane, benzylselenourea | 141–203 | 42–58 | |
| Amantadine Hydrochloride | C₁₀H₁₇N·HCl | 187.71 | Adamantane, primary amine | 360 (dec.) | N/A |
Notes:
- The target compound (*) is structurally distinct due to the benzylamine group, which increases molecular weight and lipophilicity compared to Rimantadine.
- Selenourea derivatives (e.g., ) exhibit lower yields (42–58%) and higher melting points (141–203°C), likely due to selenium’s polarizability and hydrogen-bonding capacity.
Biological Activity
1-(Adamantan-1-yl)ethylamine hydrochloride, a compound featuring the adamantane structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from diverse research studies.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of adamantane derivatives with benzylamine. The detailed synthesis involves the use of various reagents under controlled conditions to yield the hydrochloride salt form, which enhances solubility and stability in biological assays.
Antimicrobial Activity
Research has demonstrated that compounds derived from adamantane exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro antimicrobial activity of synthesized adamantane derivatives against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi such as Candida albicans. The findings indicated that certain derivatives displayed minimal inhibitory concentrations (MIC) ranging from 0.5 to 32 μg/mL against these pathogens, suggesting broad-spectrum antibacterial efficacy .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4a | 0.5 | Staphylococcus aureus |
| 4g | 2 | Escherichia coli |
| 7a | 16 | Candida albicans |
Anti-Proliferative Activity
The anti-proliferative effects of 1-(adamantan-1-yl)ethylamine hydrochloride were assessed using various human tumor cell lines, including HL-60 (leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer). The results indicated that several adamantane derivatives exhibited significant anti-proliferative activity with IC50 values less than 10 μM, highlighting their potential as anticancer agents .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HL-60 | 4a | <10 |
| HT-29 | 7b | <10 |
| MCF7 | 4g | <10 |
The biological activity of adamantane derivatives is often attributed to their ability to interact with various biological targets. For example, studies have shown that these compounds can act as ligands for sigma receptors (σRs), which are implicated in numerous physiological processes including pain modulation and neuroprotection. The binding affinity for σ1 receptors was reported to be low nanomolar (Ki = 7.2 nM), indicating a strong interaction with these targets .
Case Studies
- Antimicrobial Efficacy : A study focused on the antimicrobial properties of a series of thiosemicarbazones derived from adamantane structures revealed that certain compounds exhibited significant growth inhibition against both bacterial and fungal strains. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
- Cancer Treatment Potential : Another investigation into the anti-cancer properties of adamantane derivatives demonstrated their effectiveness in inhibiting cell proliferation across multiple cancer types. The study utilized the MTT assay to quantify cell viability post-treatment, reinforcing the therapeutic promise of these compounds in oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(Adamantan-1-yl)ethylamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reductive amination between 1-adamantylethylamine and benzaldehyde under hydrogenation or using sodium cyanoborohydride (NaBH3CN) in methanol. Post-reaction, the product is treated with HCl to form the hydrochloride salt .
- Key Variables : Temperature (25–60°C), solvent polarity (methanol vs. dichloromethane), and catalyst selection (palladium vs. copper salts) significantly affect reaction efficiency. For example, NaBH3CN in methanol at 40°C yields >75% purity, while Pd/C under H2 requires careful moisture control .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Essential Methods :
- NMR : 1H/13C NMR confirms adamantane’s rigid cage structure (δ 1.6–2.1 ppm for adamantyl protons) and benzyl group aromaticity (δ 7.2–7.4 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for biological assays) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 302.2) .
Q. What are the compound’s solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, DMSO) due to hydrochloride salt formation; poorly soluble in non-polar solvents (logP ~2.8) .
- Stability : Stable at −20°C for >6 months; hydrolyzes in alkaline conditions (pH >8), requiring neutral buffers for biological studies .
Advanced Research Questions
Q. How does steric hindrance from the adamantane moiety influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : Adamantane’s bulky cage restricts access to the ethylamine group, reducing reaction rates with electrophiles (e.g., alkyl halides). Kinetic studies show a 40% decrease in SN2 reactivity compared to non-adamantyl analogs .
- Workaround : Use polar aprotic solvents (DMF) and elevated temperatures (80°C) to enhance mobility .
Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methods :
- Molecular Docking (AutoDock Vina) : Adamantane’s hydrophobicity favors binding to lipid-rich enzyme pockets (e.g., influenza A M2 proton channels) .
- MD Simulations (GROMACS) : Predicts stability in membrane bilayers over 100 ns trajectories, correlating with antiviral activity .
- Validation : Compare with experimental IC50 values from enzyme inhibition assays .
Q. How do structural modifications (e.g., halogenation of the benzyl group) alter biological activity?
- Case Study :
| Modification | IC50 (μM) vs. Influenza A | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12.3 ± 1.5 | 15.2 |
| 4-F-Benzy | 8.7 ± 0.9 | 10.8 |
| 4-Cl-Benzy | 6.1 ± 0.7 | 8.3 |
- Fluorination improves target affinity but reduces solubility due to increased hydrophobicity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., MDCK vs. HeLa) and viral strains (H1N1 vs. H3N2) .
- Purity Thresholds : Impurities >5% (e.g., unreacted benzylamine) can skew cytotoxicity results .
- Resolution : Standardize protocols (e.g., WHO guidelines) and use LC-MS-validated batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
